molecular formula C13H18O7 B5048787 2-methoxyphenyl hexopyranoside

2-methoxyphenyl hexopyranoside

Cat. No.: B5048787
M. Wt: 286.28 g/mol
InChI Key: WBZPEZUBVIAKKS-UHFFFAOYSA-N
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Description

2-Methoxyphenyl hexopyranoside is a glycoside compound characterized by a hexopyranose sugar moiety linked via a glycosidic bond to a 2-methoxyphenyl group. Its molecular formula is C₁₃H₁₈O₇ (inferred from analogs in and ), with an average mass of approximately 286.28 g/mol (calculated based on structural similarity to 2-(hydroxymethyl)phenyl hexopyranoside ). The methoxy group at the phenyl ring’s 2-position distinguishes it from analogs with hydroxyl or other substituents. This compound has been identified in phytochemical studies, notably in the context of antioxidant activity profiling .

Properties

IUPAC Name

2-(hydroxymethyl)-6-(2-methoxyphenoxy)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O7/c1-18-7-4-2-3-5-8(7)19-13-12(17)11(16)10(15)9(6-14)20-13/h2-5,9-17H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZPEZUBVIAKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below summarizes key structural analogs of 2-methoxyphenyl hexopyranoside, highlighting differences in substituents, molecular weight, and glycosidic linkages:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Source
2-(Hydroxymethyl)phenyl hexopyranoside C₁₃H₁₈O₇ 286.28 Hydroxymethyl group at phenyl 2-position (vs. methoxy in target compound)
5-[3-(Hydroxymethyl)-5-(3-hydroxypropyl)...]phenyl hexopyranoside Not explicitly given ~565.17 (inferred) Complex dihydrobenzofuran and hydroxypropyl substituents
4-[4-(4-Hydroxy-3-methoxyphenyl)furo[3,4-c]furan-1-yl]-2-methoxyphenyl hexopyranoside C₂₆H₃₂O₁₁ 520.52 Bicyclic furofuran moiety attached to phenyl ring
5-Hydroxy-2-(4-methoxyphenyl)chromen-7-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside C₂₈H₃₄O₁₅ 610.19 Chromenyl core, 6-deoxyhexopyranosyl substituent

Key Observations :

  • Complexity and Mass : Compounds with fused bicyclic systems (e.g., furofuran in ) or chromenyl cores () exhibit higher molecular weights, which may reduce bioavailability due to increased steric hindrance.
  • Glycosidic Linkages: The presence of 6-deoxyhexopyranosyl groups () or additional sugar units (e.g., 6-O-lyxopyranosyl in ) alters binding specificity and metabolic stability.

Case Study: Chromenyl-Linked Analogs

The compound described in , (2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-...hexopyranoside, demonstrates how structural modifications influence bioactivity:

  • Enhanced Antioxidant Capacity: Multiple hydroxyl and methoxy groups on the chromenyl core likely improve radical scavenging compared to this compound .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-methoxyphenyl hexopyranoside, and how can regioselectivity be controlled?

  • Methodological Answer : The synthesis often involves regioselective protection/deprotection of hydroxyl groups. For example, benzylidene acetal protection of hexopyranoside derivatives can be selectively cleaved using agents like DIBAL-H to achieve desired intermediates . Catalysts such as InCl₃ have been used to optimize acetalization/deprotection steps, ensuring regioselectivity in glycosidic bond formation .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. For instance, ¹H and ¹³C NMR can identify stereochemistry and glycosidic linkages, while HRMS (e.g., m/z 286.105 for monoisotopic mass) confirms molecular composition . Cross-validation with 2D-NMR techniques (e.g., HSQC, TOCSY) resolves ambiguities in sugar configurations .

Q. What stability considerations are relevant for storing this compound?

  • Methodological Answer : Stability is influenced by pH and temperature. Storage at -20°C in anhydrous solvents (e.g., DMSO or methanol) is recommended to prevent hydrolysis. Structural analogs like homoarbutin (4-hydroxy-3-methylphenyl hexopyranoside) show sensitivity to light, suggesting similar precautions for 2-methoxyphenyl derivatives .

Advanced Research Questions

Q. How can contradictory spectral data for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies in reported masses (e.g., 286.105 vs. 286.280) may arise from isotopic variations or hydration states. Cross-referencing with fragmentation patterns in tandem MS and isotopic abundance calculators can clarify ambiguities . For stereochemical conflicts, NOESY or ROESY NMR experiments are essential to confirm spatial arrangements .

Q. What enzymatic pathways metabolize this compound, and how do CYP isoforms influence its bioactivity?

  • Methodological Answer : Hepatic microsomal CYP enzymes, particularly CYP1A and CYP2E1, drive metabolism. Studies on N-(2-methoxyphenyl)hydroxylamine show CYP1A2 mediates reductive pathways (e.g., forming o-anisidine), while CYP2E1 promotes oxidative steps (e.g., o-aminophenol formation). Enzyme induction assays with β-naphthoflavone (CYP1A inducer) and ethanol (CYP2E1 inducer) can map metabolic fate .

Q. What strategies optimize the degradation of this compound for structural analysis?

  • Methodological Answer : Controlled oxidation with KMnO₄ or H₂O₂ cleaves glycosidic bonds, while mild acid hydrolysis (0.1 M HCl, 37°C) preserves the aglycone. For methylated derivatives, sequential base-acid treatment degrades polysaccharides without disrupting the phenyl moiety .

Q. How does the 2-methoxy group influence the compound’s interaction with biological targets?

  • Methodological Answer : The methoxy group enhances lipid solubility, affecting membrane permeability. Computational docking (e.g., AutoDock Vina) paired with SPR assays can quantify binding to targets like UBE2N or KDM1A, which are implicated in ubiquitination and epigenetic regulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-methoxyphenyl hexopyranoside
Reactant of Route 2
2-methoxyphenyl hexopyranoside

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